

# downstream signaling pathways of 14,15-EET in endothelial cells

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## Compound of Interest

Compound Name: (±)14,15-Epoxyeicosatrienoic acid

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An In-depth Technical Guide to the Downstream Signaling Pathways of 14,15-EET in Endothelial Cells

For Researchers, Scientists, and Drug Development Professionals

## Introduction

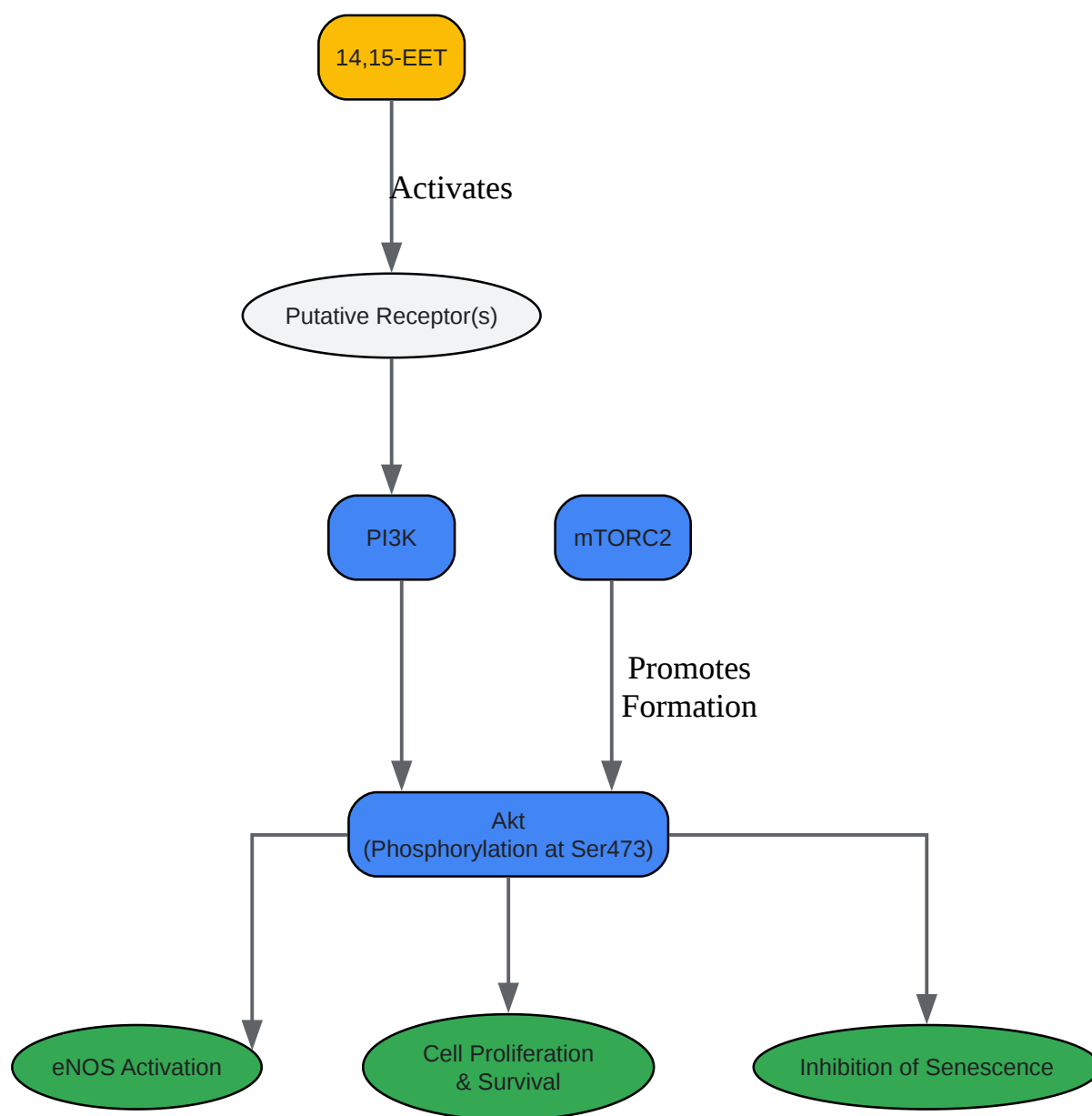
14,15-Epoxyeicosatrienoic acid (14,15-EET) is a bioactive lipid mediator derived from the metabolism of arachidonic acid by cytochrome P450 (CYP) epoxygenases, particularly CYP2C and CYP2J isoforms in human endothelial cells.[1][2] As an endothelium-derived hyperpolarizing factor (EDHF), 14,15-EET plays a crucial role in vascular homeostasis by regulating vascular tone, inflammation, cell proliferation, and angiogenesis.[1][2][3][4] Its biological activity is primarily terminated through conversion to the less active 14,15-dihydroxyeicosatrienoic acid (14,15-DHET) by the soluble epoxide hydrolase (sEH).[5][6] This makes sEH a significant therapeutic target for enhancing the beneficial effects of 14,15-EET.[4] This document provides a comprehensive overview of the key downstream signaling pathways activated by 14,15-EET in endothelial cells, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

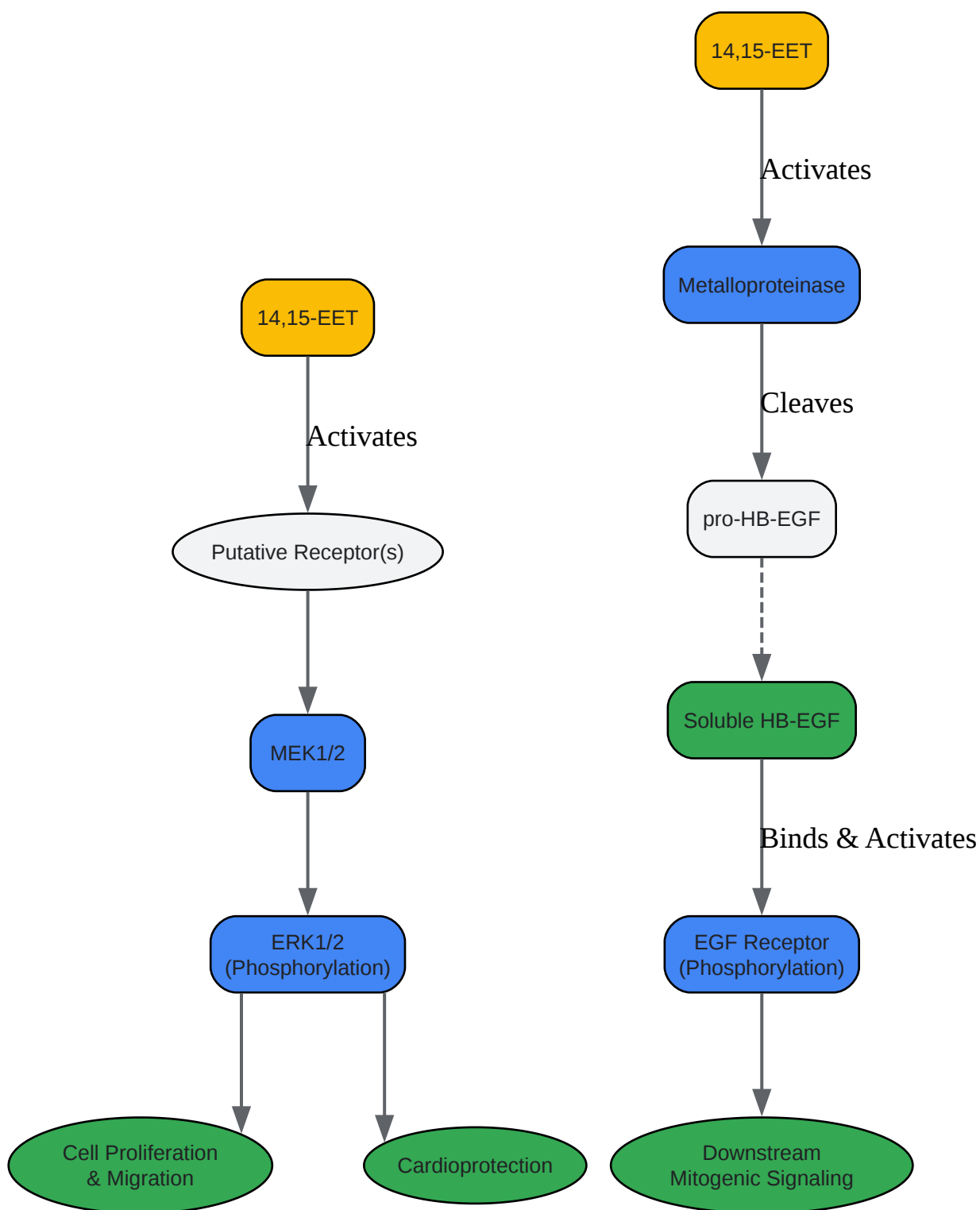
## Core Signaling Pathways of 14,15-EET in Endothelial Cells

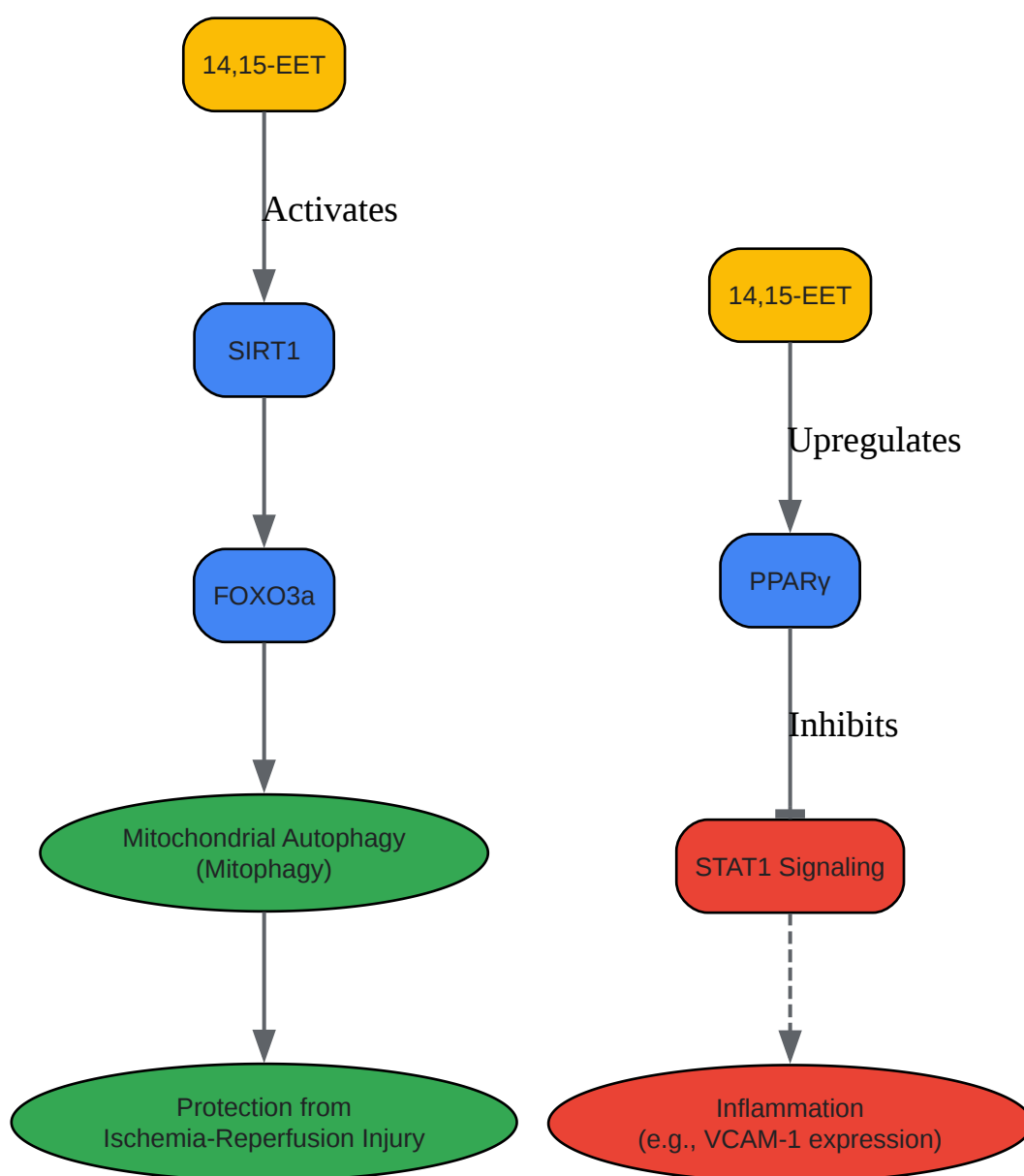
14,15-EET exerts its pleiotropic effects by modulating a complex network of intracellular signaling cascades. While a specific high-affinity G protein-coupled receptor (GPCR) has been suggested, its definitive identification remains elusive.[6][7] Nevertheless, evidence points to both receptor-mediated and intracellular mechanisms of action.

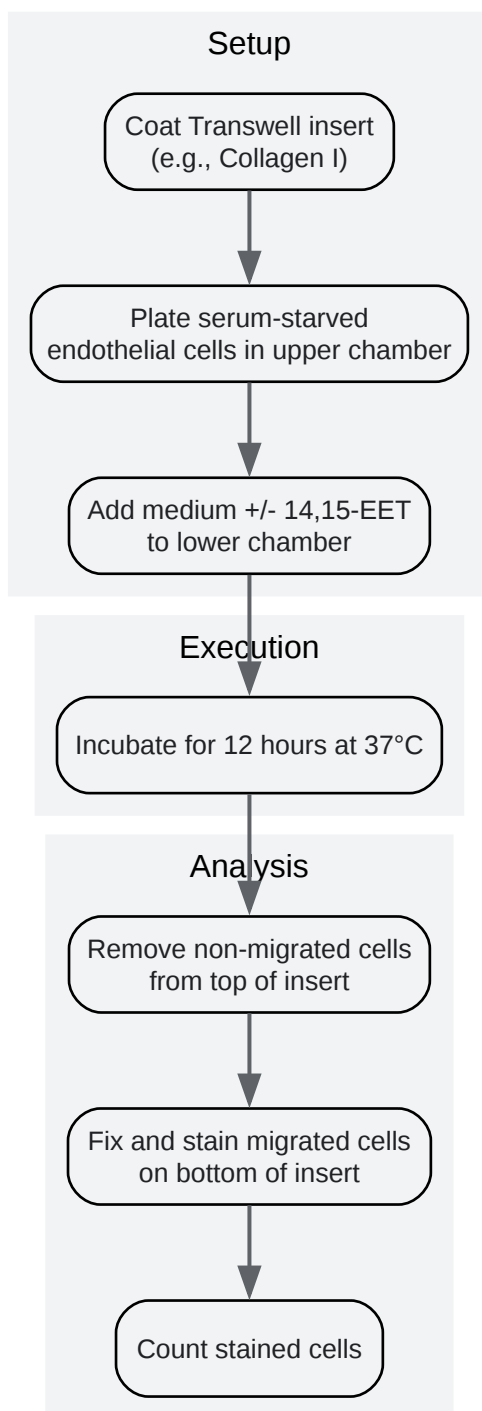
## PI3K/Akt/mTOR Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central mediator of 14,15-EET-induced cell survival, proliferation, and angiogenesis.[8] In aged endothelial cells, 14,15-EET has been shown to inhibit senescence by promoting the formation of the mTORC2 complex and subsequently phosphorylating Akt at Ser473.[9] This anti-senescence effect was notably attenuated by an Akt1/2 kinase inhibitor.[9] Furthermore, this pathway is implicated in protecting cerebral microvascular endothelial cells from apoptosis under conditions of oxygen and glucose deprivation.[10]









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